molecular formula C14H19NO2 B1497601 4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline CAS No. 389602-90-8

4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline

Cat. No.: B1497601
CAS No.: 389602-90-8
M. Wt: 233.31 g/mol
InChI Key: HMMBPNACQGSCSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline” is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol. It is used in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 1,4-dioxaspiro decan-8-one with sodium borohydride in ethanol, which is stirred at 5° C for 1 hour and then at room temperature for 1 hour. Another method involves the reaction of this compound with benzyl bromide in the presence of potassium carbonate in N,N-dimethyl acetamide at 60℃ .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, NMR spectral data can reveal the nature of the chemical bonds and the arrangement of atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. For example, it can undergo reactions with other compounds to form new products with different properties .


Physical and Chemical Properties Analysis

“this compound” is a clear colorless viscous liquid . Its physical and chemical properties can be further analyzed using various techniques such as gas chromatography .

Safety and Hazards

The safety data sheet for a related compound, 1,4-dioxaspiro[4.5]decan-8-one, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

Properties

IUPAC Name

4-(1,4-dioxaspiro[4.5]decan-8-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c15-13-3-1-11(2-4-13)12-5-7-14(8-6-12)16-9-10-17-14/h1-4,12H,5-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMBPNACQGSCSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C3=CC=C(C=C3)N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652140
Record name 4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389602-90-8
Record name 4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline
Reactant of Route 2
4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline
Reactant of Route 3
Reactant of Route 3
4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline
Reactant of Route 4
4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline
Reactant of Route 5
Reactant of Route 5
4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline
Reactant of Route 6
4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.